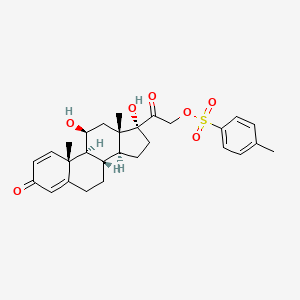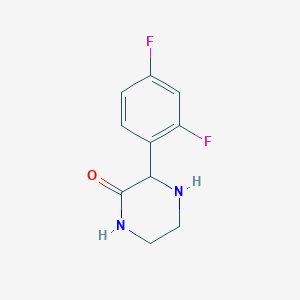
3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid is a fluorinated organic compound with the molecular formula C6H7F5O3. This compound is characterized by the presence of five fluorine atoms, a hydroxyl group, and a methyl group attached to a butyric acid backbone. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid typically involves the fluorination of suitable precursors. One common method is the reaction of 2-hydroxy-2-methylbutyric acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, electrochemical fluorination (ECF) is a technique that can be employed to introduce fluorine atoms into organic molecules. This method involves the use of an electrolytic cell where the precursor compound is subjected to fluorination in the presence of a suitable electrolyte.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,3,4,4,4-pentafluoro-2-oxobutyric acid.
Reduction: Formation of 3,3,4,4,4-pentafluoro-2-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid: Similar structure but with a phenyl group instead of a methyl group.
3-Hydroxy-2-methylbutanoic acid: Lacks the fluorine atoms, making it less chemically stable and less hydrophobic.
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)-: Contains fewer fluorine atoms and a different backbone structure.
Uniqueness
3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability, hydrophobicity, and resistance to metabolic degradation. These properties make it particularly valuable in applications requiring robust and durable compounds.
Propiedades
Fórmula molecular |
C5H5F5O3 |
|---|---|
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H5F5O3/c1-3(13,2(11)12)4(6,7)5(8,9)10/h13H,1H3,(H,11,12) |
Clave InChI |
CUAMIJMGTAEUHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)(C(C(F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)

![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)

![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)

![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)






